benzyl N-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate
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Overview
Description
Benzyl N-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a hydrazinecarbonyl moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate typically involves the reaction of benzyl carbamate with tert-butyl carbazate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to accelerate the reaction rate and ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of benzyl N-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or Boc-protected amine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzyl N-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of benzyl N-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during multi-step synthesis processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(tert-butoxycarbonyl)glycinate: Similar in structure but contains a glycine moiety instead of a hydrazinecarbonyl group.
N-Benzyl-tert-butylamine: Contains a benzyl and tert-butyl group but lacks the carbamate and hydrazinecarbonyl functionalities.
Uniqueness
Benzyl N-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate is unique due to its combination of a benzyl group, Boc-protected amine, and hydrazinecarbonyl moiety. This makes it particularly useful in protecting amines during complex organic synthesis, offering stability and selectivity that may not be achievable with other protecting groups.
Properties
Molecular Formula |
C15H21N3O5 |
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Molecular Weight |
323.34 g/mol |
IUPAC Name |
benzyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(21)18-17-12(19)9-16-13(20)22-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,20)(H,17,19)(H,18,21) |
InChI Key |
VYFGJFRMOBUSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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